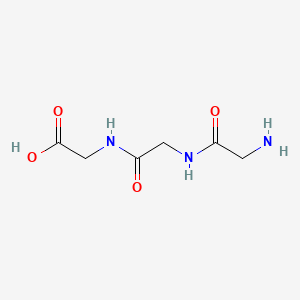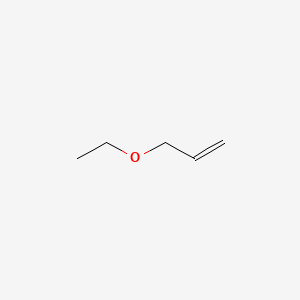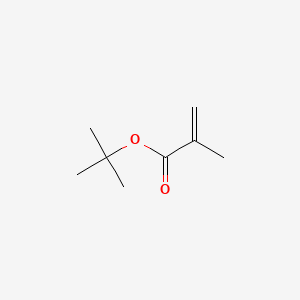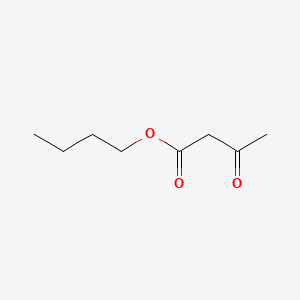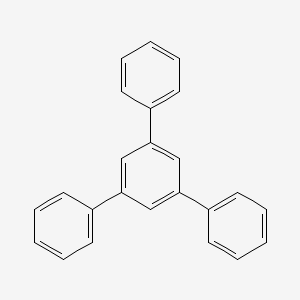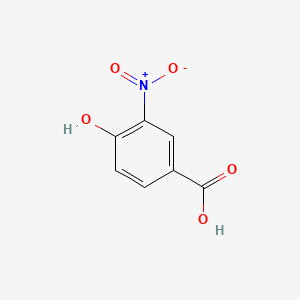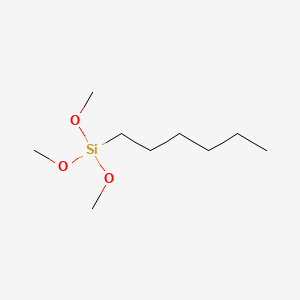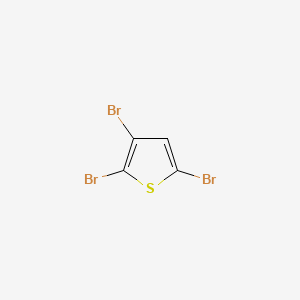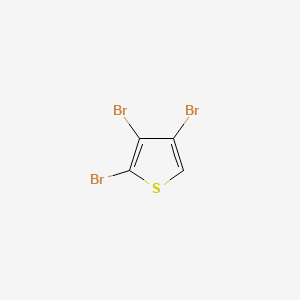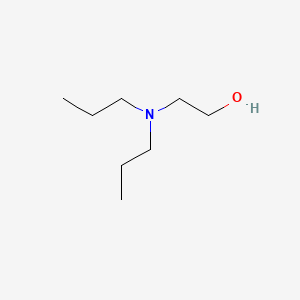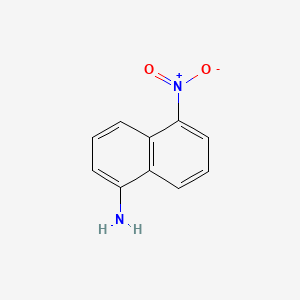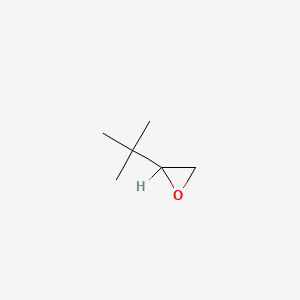
2-叔丁氧环氧乙烷
描述
Synthesis Analysis
The synthesis of tert-butyl substituted compounds involves various strategies, including chemoselective tert-butoxycarbonylation reactions for aromatic and aliphatic amine hydrochlorides and phenols without the need for a base, as demonstrated with the use of BBDI . Additionally, tert-butyl substituted purine derivatives were synthesized through lithiation and subsequent reactions with 2-methyl-2-nitrosopropane . The synthesis of tert-butyl-substituted alumoxanes was achieved through the low-temperature hydrolysis of Al(tBu)3 . These methods highlight the versatility and efficiency of tert-butyl group incorporation into different molecular frameworks.
Molecular Structure Analysis
The molecular structures of tert-butyl substituted compounds are characterized using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined, showing typical bond lengths and angles for this type of piperazine-carboxylate . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl substituted compounds is diverse. For example, the hydrolysis of tri-tert-butylaluminum led to the formation of tert-butyl-substituted alumoxanes with different nuclearities . The oxidation of N-tert-butylhydroxylamines resulted in the formation of N-tert-butylaminoxyl derivatives with pH-dependent EPR spectra . These reactions demonstrate the chemical versatility of tert-butyl substituted compounds and their potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds are influenced by the tert-butyl group's steric and electronic effects. The tert-butyl group can impart stability to reactive intermediates, as seen in the synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for the preparation of collagen cross-links . The tert-butyl group can also affect the magnetic properties of compounds, as observed in the synthesis of a doubly tert-butylated spirobiradical, which exhibited intramolecular ferromagnetic interaction .
科学研究应用
聚合和环四聚体的形成
- (R)-叔丁氧环氧乙烷与三氟化硼醚酸酯作为催化剂的反应导致特定环四聚体的形成。这种特异性是由于体积庞大的叔丁基团的立体要求,展示了其在聚合化学中的作用 (Sato, Hirano, Suga, & Tsuruta, 1977)。
杀菌化合物的合成
- 涉及2-叔丁氧环氧乙烷的顺序反应导致杀菌化合物如左旋-三唑醇的合成。这展示了其在合成农业重要化学品中的实用性 (Gasteiger & Kaufmann, 1985)。
有机化学中的亲核取代
- 2-叔丁氧环氧乙烷在亲核取代反应中的行为,特别是保留环氧环和构型,表明其在复杂有机合成中的潜在应用 (Gasteiger, Kaufmann, Herzig, & Bentley, 1986)。
光学活性聚合物的研究
- 对光学活性聚(叔丁氧环氧乙烷)的研究揭示了这些聚合物的行为和性质。对旋光性能的研究对材料科学中的应用至关重要 (Sepulchre, Khalil, Spassky, & Vert, 1979)。
化学反应中的创新试剂
- 开发像1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉这样利用2-叔丁氧环氧乙烷的新型试剂,展示了其在推动合成化学方法中的作用 (Ouchi, Saito, Yamamoto, & Takahata, 2002)。
环境影响和太阳能电池改进
- 向染料敏化TiO2太阳能电池的电解质中添加4-叔丁基吡啶等化合物,其中2-叔丁氧环氧乙烷可能发挥作用,显著改善太阳能电池性能。这将该化合物与可再生能源技术联系起来 (Boschloo, Häggman, & Hagfeldt, 2006)。
作用机制
Target of Action
Like other epoxides, it is likely to interact with various biological macromolecules, including proteins and nucleic acids .
Mode of Action
The mode of action of 3,3-Dimethyl-1,2-epoxybutane involves its interaction with its targets. The compound, being an epoxide, is highly reactive due to the strain in the three-membered ring. It can undergo ring-opening reactions, particularly with nucleophiles present in biological systems . The steric requirements caused by the bulky tert-butyl group may influence the specificity of these reactions .
Biochemical Pathways
Given its reactivity, it can potentially interfere with various biochemical processes by reacting with critical biomolecules .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on its reactivity and the specific biological targets it interacts with .
Result of Action
Due to its reactivity, it may cause modifications in cellular proteins and nucleic acids, potentially leading to various cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 2-tert-Butyloxirane. For instance, its reactivity might increase under acidic conditions, which facilitate the opening of the epoxide ring .
安全和危害
2-tert-Butyloxirane is classified as a dangerous substance. It has hazard statements H225, H315, H319, H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .
属性
IUPAC Name |
2-tert-butyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2,3)5-4-7-5/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAYDCIZOFDHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-57-5 | |
| Record name | Poly(tert-butylethylene oxide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID001020954 | |
| Record name | 3,3-Dimethyl-1,2-epoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyloxirane | |
CAS RN |
2245-30-9 | |
| Record name | 2-(1,1-Dimethylethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2245-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyloxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002245309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-Butyloxirane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Dimethyl-1,2-epoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some known applications of 3,3-Dimethyl-1,2-epoxybutane in organic synthesis?
A1: 3,3-Dimethyl-1,2-epoxybutane serves as a valuable reagent in organic synthesis. For instance, it's a key starting material in the synthesis of Isotebuconazole [], a fungicide. Additionally, it plays a role in synthesizing pivaloylacetonitrile [], a crucial precursor for various compounds, including the herbicide Isouron and p38 MAP kinase inhibitors.
Q2: How does the structure of 3,3-Dimethyl-1,2-epoxybutane influence its reactivity?
A2: The steric hindrance imposed by the tert-butyl group in 3,3-Dimethyl-1,2-epoxybutane significantly influences its reactivity. This steric effect leads to regioselectivity in ring-opening reactions. For example, in the synthesis of Isotebuconazole, the reaction with 1H-1,2,4-triazole preferentially occurs at the less hindered carbon of the epoxide ring, ultimately yielding the desired product [].
Q3: Has the enantioselective resolution of 3,3-Dimethyl-1,2-epoxybutane been investigated?
A3: Yes, researchers have explored the enantioselective reduction of 3,3-Dimethyl-1,2-epoxybutane using chiral reagents. Studies employing B-isopinocampheyl-9-borabicyclo[3.3.1]nonane-potassium hydride (IPC-9-BBN-KH) have demonstrated moderate enantiomeric excesses in the resulting alcohol product [], highlighting the potential for asymmetric synthesis using this epoxide.
Q4: Are there any studies regarding the enzymatic hydrolysis of 3,3-Dimethyl-1,2-epoxybutane?
A4: Research indicates that rabbit liver microsomal epoxide hydrolase can catalyze the hydrolysis of racemic 3,3-Dimethyl-1,2-epoxybutane []. Interestingly, the enzyme exhibits substrate enantioselectivity, preferentially hydrolyzing one enantiomer over the other. This finding suggests potential applications in chiral resolution or in studying enzyme-substrate interactions.
Q5: Beyond its synthetic utility, are there other reported applications of 3,3-Dimethyl-1,2-epoxybutane?
A5: Research has shown that a marine bacterium, Staphylococcus saprophyticus strain L-38, produces 3,3-Dimethyl-1,2-epoxybutane as a volatile compound []. Interestingly, this volatile organic compound (VOC) exhibits potent inhibitory activity against the growth and aflatoxin production of the fungus Aspergillus flavus, highlighting its potential application in food preservation and safety.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



